molecular formula C8H9ClN2O B14117456 5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

Cat. No.: B14117456
M. Wt: 184.62 g/mol
InChI Key: KJQUNRCAFJZEET-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a heterocyclic compound with the molecular formula C8H9ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3-dihydro-7-methyl-1H-pyrido[3,4-B][1,4]oxazine with suitable reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C8H9ClN2O/c1-5-4-6-7(8(9)11-5)12-3-2-10-6/h4,10H,2-3H2,1H3

InChI Key

KJQUNRCAFJZEET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)OCCN2

Origin of Product

United States

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